molecular formula C7H6F3NO B143819 (3-(Trifluoromethyl)pyridin-2-yl)methanol CAS No. 131747-44-9

(3-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B143819
CAS No.: 131747-44-9
M. Wt: 177.12 g/mol
InChI Key: OFSPMBJXMICOJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(Trifluoromethyl)pyridin-2-yl)methanol is typically synthesized through the reaction of 1-(Trifluoromethyl)pyridine with methanol . The reaction can be catalyzed by acids or Lewis acids to facilitate the process . The general reaction scheme is as follows:

1-(Trifluoromethyl)pyridine+MethanolThis compound\text{1-(Trifluoromethyl)pyridine} + \text{Methanol} \rightarrow \text{this compound} 1-(Trifluoromethyl)pyridine+Methanol→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in (3-(Trifluoromethyl)pyridin-2-yl)methanol enhances its biological activity, making it a valuable intermediate in the synthesis of therapeutic agents. Its applications include:

  • Neurological Disorders : The compound is being explored for its role in developing drugs targeting conditions such as depression and anxiety. Research indicates that related trifluoromethyl compounds exhibit antidepressant-like effects by modulating serotonergic and noradrenergic systems .
  • Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes associated with various diseases, enhancing its potential as a drug candidate.

Case Study: Antidepressant Activity

A study highlighted the potential of trifluoromethyl-substituted compounds to interact with serotonin receptors, suggesting that this compound may exhibit similar properties. Behavioral tests in animal models showed significant promise for future therapeutic applications.

Agricultural Chemicals

In the agrochemical sector, this compound serves as a building block for formulating pesticides and herbicides. The trifluoromethyl group contributes to the potency and effectiveness of these agrochemicals while promoting environmentally friendly practices .

Material Science

This compound is utilized in the creation of advanced materials, including polymers and coatings that require specific properties such as chemical resistance and durability. Its unique physicochemical properties make it suitable for applications in various industrial processes .

Analytical Chemistry

This compound acts as a reference standard in analytical methods, aiding researchers in the precise identification and quantification of similar compounds in complex mixtures. Its stability under various conditions makes it an ideal candidate for use in laboratory settings .

Mechanism of Action

The mechanism by which (3-(Trifluoromethyl)pyridin-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Trifluoromethyl)pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the trifluoromethyl group and hydroxyl group on the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

The compound (3-(trifluoromethyl)pyridin-2-yl)methanol is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's reactivity and influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the pyridine ring through cyclization reactions.
  • Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
  • Hydroxymethylation , often achieved via nucleophilic substitution reactions.

These synthetic pathways allow for the production of the compound in a laboratory setting, facilitating further biological evaluation.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, which can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including MRSA .
AnticancerShows potential in inhibiting cancer cell proliferation in vitro .
Enzyme InhibitionFunctions as an inhibitor for specific enzymes, potentially affecting metabolic pathways .

Structure-Activity Relationship (SAR)

Studies on SAR have demonstrated that modifications to the pyridine ring significantly affect biological activity. For example, substituents at different positions on the ring can enhance or diminish potency against specific biological targets.

A comparative analysis with structurally similar compounds highlights these differences:

Compound Name Structure Features Biological Activity Unique Aspects
2-MethylpyridineMethyl group at 2-positionAntimicrobialSimpler structure; lacks trifluoromethyl
6-(Trifluoromethyl)pyridin-3-olHydroxy group at 3-positionAnticancerHydroxy group changes reactivity
5-Fluoro-6-methoxypyridineFluoro instead of trifluoroNeuroactiveFluoro group alters electronic properties

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to interference with bacterial fatty acid synthesis pathways .
  • Anticancer Potential : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Enzyme Inhibition Studies : Research has identified that this compound acts as an inhibitor for specific protein kinases, which are crucial in various signaling pathways involved in cancer and other diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (3-(Trifluoromethyl)pyridin-2-yl)methanol, and what key intermediates are involved?

Methodological Answer: The synthesis of this compound typically involves two primary routes:

  • Route 1: Reduction of a Carbonyl Intermediate
    • Step 1: Start with a halogenated pyridine derivative (e.g., 2-chloro-3-(trifluoromethyl)pyridine).
    • Step 2: Introduce a formyl group at the 2-position via formylation or lithiation followed by quenching with dimethylformamide (DMF).
    • Step 3: Reduce the aldehyde to the alcohol using LiAlH4 or NaBH4 in anhydrous THF or Et2O .
  • Route 2: Hydrolysis of Protected Alcohols
    • Step 1: Synthesize an ester-protected intermediate (e.g., methyl ester) via nucleophilic substitution.
    • Step 2: Hydrolyze under basic conditions (e.g., NaOH in methanol/water) to yield the alcohol .

Key Intermediates:

IntermediateRoleReference
2-Chloro-3-(trifluoromethyl)pyridineHalogenated precursor
Pyridine-3-carbaldehydeReduction precursor
Methyl ester derivativesHydrolysis precursor

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H NMR: Identify protons adjacent to the trifluoromethyl group (deshielded signals at δ 8.5–9.0 ppm for pyridine ring protons) .
    • <sup>19</sup>F NMR: Confirm the presence of the CF3 group (singlet near δ -60 to -70 ppm) .
  • Mass Spectrometry (LCMS):
    • Molecular ion peak [M+H]<sup>+</sup> at m/z 178 (calculated for C7H6F3NO) .
  • HPLC:
    • Retention time ~0.29 minutes under acidic mobile phase conditions (e.g., 0.1% formic acid in acetonitrile/water) .
  • X-ray Crystallography:
    • Use SHELX suite for structural refinement if single crystals are obtained .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield of this compound during synthesis?

Methodological Answer: Optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) for formylation steps to stabilize intermediates .
  • Temperature Control: Conduct reductions at 0–5°C to minimize side reactions (e.g., over-reduction).
  • Catalyst Selection: Use Pd/C or Raney Ni for hydrogenolysis of protective groups .
  • Design of Experiments (DoE): Apply factorial designs to evaluate interactions between temperature, solvent, and stoichiometry .

Example Optimization Table:

ParameterRange TestedOptimal ConditionYield Improvement
Reduction Temperature-10°C to 25°C0°C+15%
LiAlH4 Equivalents1.0–2.5 eq.1.5 eq.+20%

Q. What approaches are used to resolve discrepancies between computational models and experimental observations in the reactivity of this compound?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic labeling (e.g., <sup>2</sup>H or <sup>18</sup>O) to track reaction pathways .
  • Advanced Computational Methods:
    • Density Functional Theory (DFT) to model electronic effects of the CF3 group on reaction barriers .
  • In Situ Spectroscopy:
    • Use <sup>19</sup>F NMR to monitor intermediate formation during reactions .

Case Study:
A DFT-predicted nucleophilic attack at the pyridine 2-position contradicted experimental regioselectivity. <sup>19</sup>F NMR revealed steric hindrance from the CF3 group redirected reactivity to the 4-position, prompting a revised mechanism .

Properties

IUPAC Name

[3-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-3-11-6(5)4-12/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPMBJXMICOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397175
Record name [3-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-44-9
Record name 3-(Trifluoromethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131747-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Trifluoromethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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